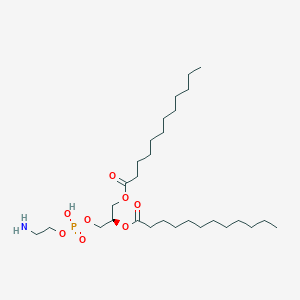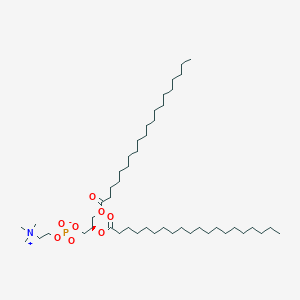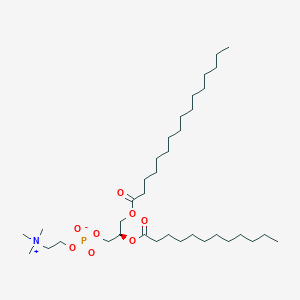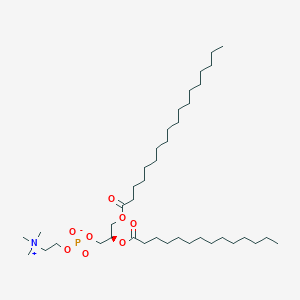
5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one
Übersicht
Beschreibung
5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one, also known as fluprazine, is a chemical compound that belongs to the pyrazolidinone group. It has been extensively studied for its potential use in scientific research due to its pharmacological properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one involves the reaction of 4-fluorobenzaldehyde with propylhydrazine to form 5-(4-fluorophenyl)-1-propylpyrazole. This intermediate is then treated with acetic anhydride to form 5-(4-fluorophenyl)-1-propylpyrazolidin-3-one.
Starting Materials
4-fluorobenzaldehyde, propylhydrazine, acetic anhydride
Reaction
Step 1: React 4-fluorobenzaldehyde with propylhydrazine in ethanol under reflux to form 5-(4-fluorophenyl)-1-propylpyrazole., Step 2: Treat the intermediate 5-(4-fluorophenyl)-1-propylpyrazole with acetic anhydride in the presence of pyridine to form 5-(4-fluorophenyl)-1-propylpyrazolidin-3-one., Step 3: Filter the product and wash it with water to obtain the final compound.
Wirkmechanismus
The exact mechanism of action of 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one is not fully understood. However, it has been reported to act as a partial agonist at the benzodiazepine binding site on the GABA-A receptor. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter. Fluprazine has also been reported to have an effect on the serotonin and noradrenaline systems, which are involved in the regulation of mood and anxiety.
Biochemische Und Physiologische Effekte
Fluprazine has been reported to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can result in anxiolytic and anticonvulsant effects. Fluprazine has also been reported to increase the release of serotonin and noradrenaline, which can result in antidepressant effects. In addition, 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one has been shown to have a positive effect on cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one in lab experiments is its well-documented pharmacological properties. This makes it a useful tool for investigating the neurobiological mechanisms underlying anxiety, depression, and cognitive function. However, one limitation of using 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one is its potential for side effects. Fluprazine has been reported to have sedative effects, which can impact the behavior of animals in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one. One area of interest is the development of new compounds that have similar pharmacological properties to 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one but with fewer side effects. Another area of interest is the investigation of the long-term effects of 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one on behavior and cognitive function. Finally, there is a need for more research on the potential therapeutic applications of 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one, particularly in the treatment of anxiety and depression.
Conclusion:
Fluprazine is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have anxiolytic, anticonvulsant, and antidepressant properties, and has been used in studies investigating the effects of stress on behavior and the neurobiological mechanisms underlying anxiety and depression. Fluprazine has a well-documented pharmacological profile, but its potential for side effects is a limitation. Future research on 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one should focus on the development of new compounds with similar properties but fewer side effects, as well as the investigation of its long-term effects and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Fluprazine has been extensively studied for its potential use in scientific research. It has been shown to have anxiolytic, anticonvulsant, and antidepressant properties. It has also been reported to have a positive effect on cognitive function and memory. Fluprazine has been used in studies investigating the effects of stress on behavior, as well as in studies investigating the neurobiological mechanisms underlying anxiety and depression.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1-propylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-2-7-15-11(8-12(16)14-15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOTLJUXIMRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CC(=O)N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927430 | |
| Record name | 5-(4-Fluorophenyl)-1-propyl-4,5-dihydro-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one | |
CAS RN |
131960-05-9 | |
| Record name | 5-(4-Fluorophenyl)-1-propyl-3-pyrazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131960059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Fluorophenyl)-1-propyl-4,5-dihydro-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















